Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine moiety, and a carboxylate ester group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazole ring is replaced by the morpholine.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazole ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a stable and versatile scaffold for constructing various chemical entities.
Biology
In biological research, Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, making it useful in drug discovery and development.
Medicine
The compound’s unique structure allows it to be explored for therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the morpholine moiety can enhance solubility and bioavailability. The carboxylate ester group can undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Methyl 1-(piperidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine moiety enhances its solubility and potential for biological interactions, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 1-(morpholin-2-ylmethyl)triazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3.ClH/c1-15-9(14)8-6-13(12-11-8)5-7-4-10-2-3-16-7;/h6-7,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXDLKVIRFUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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